2-Ethyloxirane;2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyloxirane and 2-methyloxirane are organic compounds with the molecular formula C5H10O. . They belong to the class of epoxides, which are characterized by a three-membered ring containing an oxygen atom.
Preparation Methods
2-Ethyloxirane and 2-methyloxirane can be synthesized through various methods. One common synthetic route involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and results in the formation of the epoxide ring . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
2-Ethyloxirane and 2-methyloxirane undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Common reagents and conditions for these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions include diols, alcohols, and substituted epoxides.
Scientific Research Applications
2-Ethyloxirane and 2-methyloxirane have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore their potential therapeutic applications.
Industry: These epoxides are used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-ethyloxirane and 2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
2-Ethyloxirane and 2-methyloxirane can be compared with other similar compounds such as:
Ethylene oxide: A simpler epoxide with a two-carbon ring.
Propylene oxide: An epoxide with a three-carbon ring.
Butylene oxide: An epoxide with a four-carbon ring.
These compounds share similar reactivity due to the presence of the epoxide ring but differ in their molecular structures and specific applications .
Properties
CAS No. |
25549-07-9 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyloxirane;2-methyloxirane |
InChI |
InChI=1S/C4H8O.C3H6O/c1-2-4-3-5-4;1-3-2-4-3/h4H,2-3H2,1H3;3H,2H2,1H3 |
InChI Key |
CFGCQGGOEUBHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CO1.CC1CO1 |
Related CAS |
25549-07-9 154643-85-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.